[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol
Description
[5-Amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a hydroxylmethyl group at the 2-position, a 5-amino substituent, and a 2-phenylethyl chain at the 1-position of the benzimidazole core. The compound’s structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the 5-amino and 2-methanol groups) and enhanced lipophilicity due to the aromatic phenylethyl moiety.
Properties
IUPAC Name |
[5-amino-1-(2-phenylethyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-13-6-7-15-14(10-13)18-16(11-20)19(15)9-8-12-4-2-1-3-5-12/h1-7,10,20H,8-9,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMRZRXRZPXFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)N)N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol typically involves the cyclocondensation of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of zeolite catalysts and controlled temperature and pressure conditions are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzimidazole derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry
In the field of chemistry, [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.
Biology
This compound has garnered attention in biological research due to its potential as a bioactive molecule. The benzimidazole core is known for interacting with multiple biological targets, making it a candidate for drug development and biochemical studies.
Benzimidazole derivatives have shown:
- Anticancer Activity : Studies indicate that these compounds can inhibit cancer cell proliferation.
- Antimicrobial Properties : They exhibit effectiveness against various bacterial and fungal strains.
- Neuroprotective Effects : Some derivatives provide protective effects in neurodegenerative models.
The mechanisms of action include:
- Inhibition of Kinases : Research shows that benzimidazole derivatives can inhibit specific kinases implicated in cancers and neurodegenerative diseases.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Derivative 23 | 0.0986 | CK1δ Inhibition |
| Unsubstituted Compound | 4.21 | CK1δ Inhibition |
Medicine
In medical applications, derivatives of this compound are being explored for their therapeutic potential. Benzimidazole derivatives have shown promise in treating diseases such as:
- Cancer
- Infections
- Inflammatory conditions
The compound may also interact with serotonin receptors (5-HTR), influencing neurotransmitter dynamics and offering potential benefits for mood disorders.
Industry
In industrial applications, this compound is utilized in developing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in:
- Coatings
- Adhesives
- Polymers
Case Studies and Research Findings
Recent studies have focused on the synthesis and application of this compound in various contexts:
- Anticancer Studies : A study demonstrated that the compound effectively inhibited the growth of specific cancer cell lines, showcasing its potential as a chemotherapeutic agent.
- Microbial Inhibition : Research highlighted the antimicrobial efficacy of this compound against resistant bacterial strains, indicating its utility in developing new antibiotics.
- Neuroprotective Effects : Experimental models showed that certain derivatives could protect neuronal cells from oxidative stress, suggesting their potential in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
| Compound Name | 1-Position Substituent | 5-Position Substituent | 2-Position Functional Group | Key Properties/Activities | References |
|---|---|---|---|---|---|
| [5-Amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol | 2-Phenylethyl | NH₂ | CH₂OH | High lipophilicity, H-bond donor/acceptor | [3], [16] |
| (5-Amino-1-methyl-1H-benzimidazol-2-yl)methanol | Methyl | NH₂ | CH₂OH | Lower logP; moderate antimicrobial activity | [7], [3] |
| (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | Methyl | OCH₃ | CH₂OH | Reduced H-bonding; enhanced metabolic stability | [11] |
| 1-(6-Methyl-1H-benzimidazol-2-yl)ethanol | - | CH₃ | CH(OH)CH₃ | Steric hindrance at 2-position; lower solubility | [18] |
| [5-Amino-1-butyl-1H-benzimidazol-2-yl]methanol | Butyl | NH₂ | CH₂OH | Increased alkyl chain length; higher logP | [17] |
Reactivity and Functional Group Transformations
- 2-Methanol Group Reactivity: The hydroxylmethyl group at the 2-position in this compound can undergo oxidation to carboxylic acids (e.g., using KMnO₄) or chlorination with SOCl₂ to yield chloromethyl derivatives. This reactivity is shared with analogues like (1H-benzimidazol-2-yl)methanol derivatives, enabling diverse pharmacological applications .
- N-Alkylation : The 1-position substituent (e.g., phenylethyl vs. methyl) influences steric and electronic effects. For instance, phenylethyl groups enhance π-π stacking interactions in target binding compared to shorter alkyl chains .
Physicochemical Properties
- Lipophilicity (logP) : The 2-phenylethyl group increases logP (estimated ~3.2) compared to methyl (logP ~1.8) or butyl (logP ~2.5) substituents, impacting bioavailability .
- Solubility: The 5-amino group enhances aqueous solubility via protonation at physiological pH, whereas methoxy or methyl substituents reduce solubility .
Biological Activity
[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol is a member of the benzimidazole family, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis methods, and relevant research findings.
IUPAC Name : [5-amino-1-(2-phenylethyl)benzimidazol-2-yl]methanol
Molecular Formula : C16H17N3O
CAS Number : 1171367-28-4
Structural Representation
The compound consists of a benzimidazole core with an amino group and a phenylethyl side chain, contributing to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : O-phenylenediamine is reacted with phenylacetic acid derivatives under acidic conditions to form the benzimidazole core.
- Functionalization : The benzimidazole ring is further functionalized with appropriate reagents to yield the target compound.
Industrial Production
In industrial settings, continuous flow reactors and automated systems enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Anticancer Potential
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells.
In a study investigating a similar benzimidazole derivative, it was found that treatment induced G2/M phase arrest in HeLa cells, suggesting potential mechanisms for anticancer activity through cell cycle regulation .
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. They have demonstrated effectiveness against various pathogens, including bacteria and fungi. The incorporation of specific functional groups can enhance their bioactivity against these microorganisms.
Case Studies and Research Findings
The biological activity of this compound may involve several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation during cell division.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : Benzimidazole derivatives can inhibit key enzymes involved in cancer progression and microbial metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
